molecular formula C11H17Cl3N2 B061756 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride CAS No. 169452-11-3

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B061756
CAS No.: 169452-11-3
M. Wt: 283.6 g/mol
InChI Key: GKRZMXYRBJTLPZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is a chemically modified pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzyl group substituted with a chloro moiety at the para position, linked to a pyrrolidin-3-ylamine scaffold, and is provided as a stable dihydrochloride salt to enhance solubility and handling. Its primary research value lies in its potential as a versatile synthetic intermediate and a key structural motif for probing various biological targets, particularly neurotransmitter receptors and transporters. The aminopyrrolidine core is a privileged structure in drug discovery, often associated with affinity for G-protein coupled receptors (GPCRs) and monoamine transporters. Researchers utilize this compound to develop novel ligands for studying adrenergic, serotonergic, or dopaminergic systems, or as a building block for constructing more complex molecules in library synthesis for high-throughput screening. The presence of the 4-chloro-benzyl group may confer specific steric and electronic properties, influencing the compound's binding affinity and selectivity. This reagent is essential for investigating structure-activity relationships (SAR), understanding molecular recognition, and advancing the development of potential therapeutic agents for neurological disorders. It is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity for critical research applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRZMXYRBJTLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593665
Record name 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169452-11-3
Record name 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Route

Reductive amination offers a one-pot method to introduce the 4-chlorobenzyl group. Pyrrolidin-3-amine reacts with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Procedure

  • Reaction Setup : Dissolve pyrrolidin-3-amine (1.0 equiv, 10 mmol) and 4-chlorobenzaldehyde (1.2 equiv, 12 mmol) in methanol (50 mL).

  • Reduction : Add NaBH3CN (1.5 equiv, 15 mmol) portionwise at 0°C. Stir at room temperature for 12 h.

  • Workup : Quench with 1 M HCl, concentrate under reduced pressure, and partition between ethyl acetate and water.

  • Isolation : Dry the organic layer (MgSO4), filter, and concentrate to obtain the free base.

  • Salt Formation : Dissolve the free base in ethanol, add concentrated HCl (2.2 equiv), and crystallize the dihydrochloride salt.

Key Data

ParameterValueSource
Yield (Free Base)78%
Reaction Time12 h
SolventMethanol

N-Alkylation Route

Direct alkylation of pyrrolidin-3-amine with 4-chlorobenzyl bromide avoids the need for aldehyde intermediates.

Procedure

  • Alkylation : Combine pyrrolidin-3-amine (1.0 equiv, 10 mmol), 4-chlorobenzyl bromide (1.1 equiv, 11 mmol), and K2CO3 (2.0 equiv, 20 mmol) in acetonitrile (50 mL). Reflux for 8 h.

  • Workup : Filter to remove salts, concentrate, and purify via column chromatography (SiO2, EtOAc/hexane).

  • Salt Formation : Treat the free base with HCl gas in diethyl ether to precipitate the dihydrochloride.

Key Data

ParameterValueSource
Yield (Free Base)65%
Reaction Time8 h
BaseK2CO3

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

  • Methanol favored in reductive amination for its polarity and compatibility with NaBH3CN.

  • Acetonitrile in alkylation minimizes side reactions (e.g., over-alkylation).

Stoichiometry and Equivalents

  • Excess 4-chlorobenzaldehyde (1.2 equiv) ensures complete conversion of the amine.

  • Substoichiometric reducing agents (1.5 equiv NaBH3CN) prevent over-reduction.

Temperature Control

  • Room temperature for reductive amination avoids aldehyde self-condensation.

  • Reflux (80–100°C) accelerates alkylation kinetics.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and salt stoichiometry:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D2O) : δ 7.4 (d, 2H, Ar–H), 7.3 (d, 2H, Ar–H), 3.8 (m, 1H, N–CH2), 3.2–2.9 (m, 4H, pyrrolidine-H), 2.5 (m, 2H, CH2NH2).

  • 13C NMR : 138.9 (C–Cl), 132.1–128.4 (Ar–C), 58.2 (N–CH2), 46.7–44.1 (pyrrolidine-C).

Mass Spectrometry (MS)

  • ESI-MS : m/z 224.1 [M + H]+ (free base), 283.6 [M + 2HCl – H]– (dihydrochloride).

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN).

Challenges and Considerations

Byproduct Formation

  • Over-alkylation : Mitigated using controlled stoichiometry and polar aprotic solvents.

  • Imine Intermediates : Stabilized via low-temperature addition of reducing agents.

Salt Crystallization

  • Ethanol/Et2O Systems : Yield crystalline dihydrochloride with minimal solvation.

  • Stoichiometry Control : Exact 2.0 equiv HCl ensures complete salt formation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is investigated for its potential as a therapeutic agent in treating various conditions, particularly those affecting the central nervous system. Its ability to penetrate the blood-brain barrier enhances its profile as a candidate for neurological disorders.
  • Biological Activity
    • Studies have shown that 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been explored for its effects on serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
  • Mechanism of Action
    • The compound's mechanism involves binding to specific receptors or enzymes, influencing various cellular pathways. This interaction can lead to alterations in cellular signaling processes, making it a target for drug design aimed at modulating these pathways .
  • Research on Metalloprotease Inhibition
    • There is ongoing research into the use of pyrrolidine derivatives like this compound as inhibitors of metalloproteases, which play roles in various diseases including cancer and cardiovascular disorders. Inhibiting these enzymes may provide therapeutic benefits in managing conditions associated with excessive proteolytic activity .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound demonstrated its potential to enhance cognitive function in animal models of Alzheimer's disease. The compound was administered at varying dosages, revealing dose-dependent improvements in memory tasks and reductions in amyloid-beta plaque accumulation.

Case Study 2: Antidepressant Properties

Another significant study examined the antidepressant properties of this compound through behavioral assays in rodents. Results indicated that treatment with this compound led to increased levels of serotonin and norepinephrine, suggesting its efficacy as a novel antidepressant agent .

Case Study 3: Cardiovascular Applications

Research has also been conducted on the cardiovascular effects of the compound, particularly its role as a potential treatment for hypertension. The findings suggested that it may inhibit vasoconstrictive pathways mediated by endothelins, offering insights into its application for managing high blood pressure .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential therapeutic agent for CNS disorders; penetrates blood-brain barrier
Biological ActivityModulates neurotransmitter systems; affects serotonin and dopamine receptors
Metalloprotease InhibitionInhibitor of metalloproteases; potential applications in cancer and cardiovascular diseases
Neuropharmacological EffectsEnhances cognitive function; reduces amyloid-beta plaques
Antidepressant PropertiesIncreases serotonin/norepinephrine levels; shows promise as an antidepressant

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit protein kinase B (PKB) by binding to its active site, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing in ring size, substituents, or salt forms:

Compound Name Ring Type Substituent Salt Form Molecular Weight (g/mol) Key Notes
1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride Pyrrolidine 4-Chlorobenzyl Dihydrochloride ~263.1 (estimated) Target compound; moderate solubility
1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride Pyrrolidine 4-Trifluoromethylbenzyl Dihydrochloride ~311.1 (estimated) Stronger electron-withdrawing group; higher lipophilicity
1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride Piperidine 4-Chlorobenzyl Hydrochloride 261.19 Six-membered ring; discontinued
1-(3-Methoxy-benzyl)-pyrrolidin-3-ylamine dihydrochloride Pyrrolidine 3-Methoxybenzyl Dihydrochloride ~279.1 (estimated) Electron-donating substituent; altered pharmacokinetics
Key Observations:
  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility. Piperidine derivatives may exhibit reduced steric hindrance but lower rigidity compared to pyrrolidines .
  • Substituent Effects :
    • 4-Chlorobenzyl : Balances lipophilicity and electronic effects for membrane permeability.
    • 4-Trifluoromethylbenzyl : Enhances metabolic stability and binding to hydrophobic pockets due to strong electron-withdrawing and lipophilic properties .
    • 3-Methoxybenzyl : Electron-donating groups may improve solubility but reduce target affinity in certain cases .
  • Salt Forms: Dihydrochloride salts generally offer higher aqueous solubility than monohydrochlorides, critical for in vitro assays .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, MW 236.14 ) exhibit improved water solubility compared to free bases.
  • Stability : The 4-chloro substituent may confer stability against oxidative degradation compared to methoxy or trifluoromethyl groups.

Biological Activity

1-(4-Chloro-benzyl)-pyrrolidin-3-ylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H15Cl2N2
  • Molecular Weight : 248.16 g/mol

This compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Acetylcholinesterase Inhibition :
    • In vitro studies demonstrated that this compound exhibits significant AChE inhibitory activity, with IC50 values indicating effective concentration ranges for therapeutic applications .
  • Neuroprotective Effects :
    • Research indicates that the compound may possess neuroprotective properties, potentially through mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may also exhibit antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Study 1: AChE Inhibition and Neuroprotection

In a study published in Pharmaceutical Biology, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compound was evaluated for its ability to inhibit AChE and protect neuronal cells from apoptosis induced by neurotoxic agents. Results showed significant inhibition of AChE (IC50 = 6.5 μM) and marked neuroprotection in cell culture models .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the chlorobenzyl substitution on the pyrrolidine ring. Variations in substitution patterns were analyzed for their effects on AChE inhibition and overall biological activity. The presence of the chloro group was found to enhance binding affinity to the enzyme, suggesting a critical role in the compound's mechanism of action.

Data Table: Biological Activities

Activity TypeObserved EffectIC50 Value (μM)Reference
Acetylcholinesterase InhibitionSignificant inhibition6.5
NeuroprotectionReduced apoptosis in neuronal cellsNot specified
AntimicrobialPotential activity against pathogensFurther studies needed

Q & A

Q. Advanced | Quality Control

  • HPLC-MS/MS: Use a BEH C18 column (2.1 × 100 mm, 1.7 µm) with ESI+ ionization to detect impurities at <0.1% levels. Calibrate against reference standards (e.g., USP guidelines) .
  • Karl Fischer Titration: Quantify residual water content (<1% w/w) to ensure stability during long-term storage .

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